P(t-Bu)3PdG4

Catalog No.
S2871462
CAS No.
1621274-11-0
M.F
C26H42NO3PPdS
M. Wt
586.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P(t-Bu)3PdG4

CAS Number

1621274-11-0

Product Name

P(t-Bu)3PdG4

IUPAC Name

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium

Molecular Formula

C26H42NO3PPdS

Molecular Weight

586.08

InChI

InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1

InChI Key

ZBMJJQVMJDKLAM-UHFFFAOYSA-N

SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Solubility

not available

P(t-Bu)₃PdG₄, also known as methanesulfonato(tri-tert-butylphosphino)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), is a palladium-based compound characterized by its high stability and solubility in various organic solvents. It has a molecular formula of C₂₆H₄₅NO₃P₃PdS and a molecular weight of approximately 651.05 g/mol . The compound is primarily utilized as a ligand in catalysis, particularly in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Properties of P(t-Bu)3PdG4

  • Form: Powder or crystals
  • Stability: Air, moisture, and thermally stable
  • Solubility: Soluble in most organic solvents

These properties make P(t-Bu)3PdG4 a convenient and user-friendly catalyst for researchers in organic chemistry.

Applications in Cross-coupling Reactions

P(t-Bu)3PdG4 finds applications in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and aryl or vinyl halides.
  • Heck reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.

The versatility of P(t-Bu)3PdG4 allows researchers to access a wide range of complex organic molecules, essential for various applications in drug discovery, materials science, and other fields.

Advantages of P(t-Bu)3PdG4

Compared to earlier generation Buchwald precatalysts, P(t-Bu)3PdG4 offers several advantages:

  • Higher activity: P(t-Bu)3PdG4 often exhibits faster reaction rates and lower catalyst loadings compared to previous generations.
  • Broader substrate scope: P(t-Bu)3PdG4 is compatible with a wider range of starting materials, allowing researchers to perform reactions with various functional groups.
  • Improved functional group tolerance: P(t-Bu)3PdG4 is less sensitive to the presence of certain functional groups that can interfere with the reaction, making it more versatile.

P(t-Bu)₃PdG₄ is notably involved in several palladium-catalyzed cross-coupling reactions, including:

  • Cross-Coupling with Aryl Chlorides: It facilitates reactions between secondary alkylboronic acids and aryl chlorides, allowing for the formation of complex organic molecules .
  • Reactions with Alkyltrifluoroborates: The compound can also catalyze reactions involving secondary alkyltrifluoroborates and aryl chlorides, showcasing its versatility in synthetic applications .

These reactions highlight the compound's effectiveness as a catalyst in organic synthesis.

The synthesis of P(t-Bu)₃PdG₄ typically involves the following steps:

  • Preparation of Ligand: The tri-tert-butylphosphine ligand is synthesized first.
  • Metal Coordination: Palladium(II) salts are reacted with the prepared ligand under controlled conditions to form the palladium complex.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for catalytic applications .

P(t-Bu)₃PdG₄ finds extensive applications in:

  • Organic Synthesis: It serves as a crucial catalyst in various cross-coupling reactions, enabling the construction of complex organic frameworks.
  • Pharmaceutical Development: The compound's ability to facilitate carbon-carbon bond formation makes it valuable in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients .
  • Material Science: Its stability and reactivity are beneficial in developing new materials with specific properties.

P(t-Bu)₃PdG₄ shares similarities with other palladium-based compounds but is unique due to its specific ligand structure and stability profile. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Bis(tri-tert-butylphosphine)palladium(0)Palladium complexUtilizes two tri-tert-butylphosphine ligands
Palladium(II) acetateSimple palladium saltLess stable than P(t-Bu)₃PdG₄
Palladium(II) chlorideInorganic palladium saltMore reactive but less selective than P(t-Bu)₃PdG₄

P(t-Bu)₃PdG₄ is distinguished by its bench stability and solubility in organic solvents, making it particularly advantageous for laboratory use compared to other similar compounds .

Dates

Modify: 2024-04-14

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